![molecular formula C14H14N2O3 B8313195 3-[(4-Methoxybenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8313195.png)
3-[(4-Methoxybenzyl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “AKOS020330481” is a chemical substance with unique properties and potential applications in various fields. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “AKOS020330481” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Vacuum Compression Molding: This method is used for the preparation of flexible-dose pediatric orodispersible films.
Bredig’s Arc Method: This method involves the preparation of colloids through electro dispersion.
Industrial Production Methods
Industrial production of “AKOS020330481” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary based on the industrial requirements and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
“AKOS020330481” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
“AKOS020330481” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and processes.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “AKOS020330481” involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system involved. Common molecular targets include enzymes, receptors, and cellular pathways that regulate various physiological processes.
Comparison with Similar Compounds
“AKOS020330481” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Histone Demethylase Inhibitors: These compounds share similar structural features and biological activities.
Angiotensin Converting Enzyme Inhibitors: These compounds have similar mechanisms of action and therapeutic applications.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-4-2-10(3-5-11)8-16-13-9-15-7-6-12(13)14(17)18/h2-7,9,16H,8H2,1H3,(H,17,18) |
InChI Key |
XKZFNTZMCLZYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

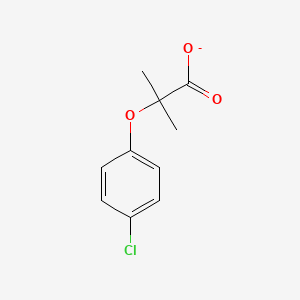
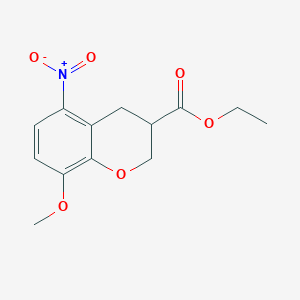
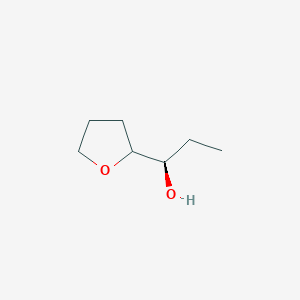
![N-cyclohexyl-[3-(naphthalen-2-yloxy)-propyl]amine](/img/structure/B8313154.png)
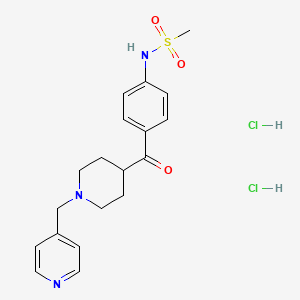
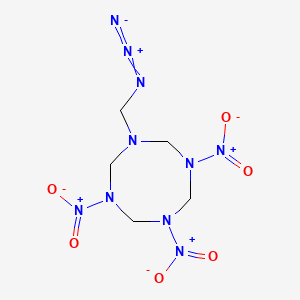


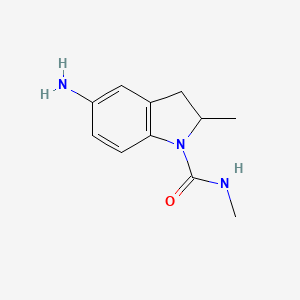

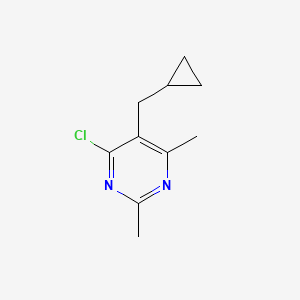

![Ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]propanoate](/img/structure/B8313215.png)
